6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid
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Overview
Description
6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid is a chemical compound with the molecular formula C6H4N4O3 and a molecular weight of 180.12 g/mol . It is a white to off-white solid that is soluble in water and some organic solvents . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a key component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-diaminopurine with formic acid can yield the desired compound . The reaction typically requires heating and may involve the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid involves its interactions with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . These interactions can lead to changes in cellular processes and have potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid include other purine derivatives such as:
- 6-oxo-1,4-dihydro-1H-purine-8-carboxylic acid
- 6,7-dihydro-1H-purine-8-carboxylic acid
- 1H-purine-8-carboxylic acid, 6,9-dihydro-6-oxo
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the unique chemical properties that arise from it. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C6H4N4O3 |
---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
6-oxo-1,7-dihydropurine-8-carboxylic acid |
InChI |
InChI=1S/C6H4N4O3/c11-5-2-3(7-1-8-5)10-4(9-2)6(12)13/h1H,(H,12,13)(H2,7,8,9,10,11) |
InChI Key |
VLTQYUMUUKLHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)C(=O)O |
Origin of Product |
United States |
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